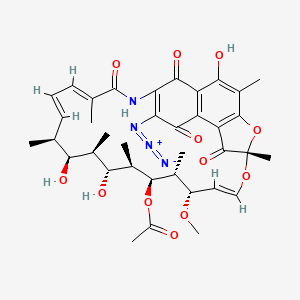
3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin is a complex organic compound belonging to the rifamycin class of antibiotics. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as azido, dioxo, and hydroxyl groups. Rifamycins are known for their potent antibacterial properties, and derivatives like this compound are of significant interest in scientific research and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin typically involves multiple steps, starting from rifamycin S or rifamycin B as the precursor. Reaction conditions often require the use of strong oxidizing agents, azide sources, and specific catalysts to facilitate the necessary chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatographic and spectroscopic analyses, are crucial to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and exploring its reactivity profile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve azide ion sources and various electrophiles.
Major Products Formed: The major products formed from these reactions include various rifamycin derivatives with altered functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin has several scientific research applications, including:
Chemistry: Studying the compound's reactivity and synthesis pathways to develop new synthetic methods and understand its chemical behavior.
Biology: Investigating its antibacterial properties and potential use as an antibiotic agent against resistant bacterial strains.
Medicine: Exploring its therapeutic potential in treating infections and its role in combination therapies with other antibiotics.
Industry: Utilizing its unique properties in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism by which 3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin exerts its effects involves binding to bacterial RNA polymerase, thereby inhibiting RNA synthesis. This disruption of RNA synthesis leads to the inhibition of bacterial growth and replication. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are related to the transcription process in bacteria.
Vergleich Mit ähnlichen Verbindungen
Rifampicin
Rifabutin
Rifapentine
Rifamycin S
Rifamycin B
Eigenschaften
Molekularformel |
C37H44N4O12 |
|---|---|
Molekulargewicht |
736.8 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26-azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H44N4O12/c1-15-11-10-12-16(2)36(49)39-26-27(40-41-38)31(46)23-24(32(26)47)30(45)20(6)34-25(23)35(48)37(8,53-34)51-14-13-22(50-9)17(3)33(52-21(7)42)19(5)29(44)18(4)28(15)43/h10-15,17-19,22,28-29,33,43-45H,1-9H3,(H,39,49)/b11-10+,14-13+,16-12+/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1 |
InChI-Schlüssel |
JTEUQPYVBYBGPW-COMLIDBKSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=[N+]=[N-])\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)


![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)


![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-hydroxypropanoate](/img/structure/B15354822.png)


